molecular formula C20H15N5O B2743023 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide CAS No. 1355598-01-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

Cat. No.: B2743023
CAS No.: 1355598-01-4
M. Wt: 341.374
InChI Key: ZQDYMWQPTFKHIB-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a complex organic compound that features both indole and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the indole moiety, and finally, the coupling of these two structures.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Formation of Indole Moiety: The indole ring is often synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the cyano-substituted pyrazole with the indole carboxamide. This can be achieved through a nucleophilic substitution reaction, where the cyano group acts as a leaving group, facilitating the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)methyl]-1H-indole-6-carboxamide
  • **N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)methyl]-1H-indole-6-carboxamide
  • **N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-5-carboxamide

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness can result in distinct biological activities and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c21-11-19(16-12-23-25(13-16)17-4-2-1-3-5-17)24-20(26)15-7-6-14-8-9-22-18(14)10-15/h1-10,12-13,19,22H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYMWQPTFKHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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